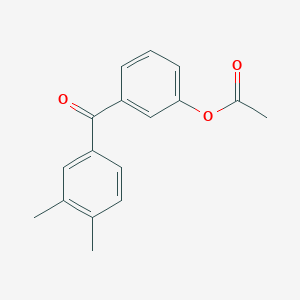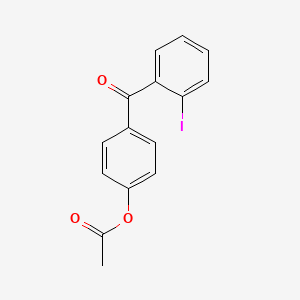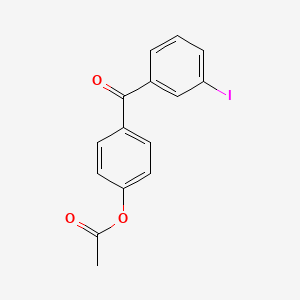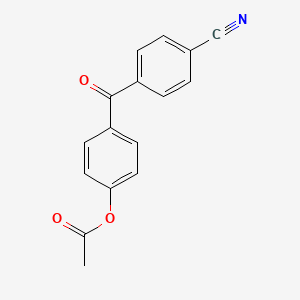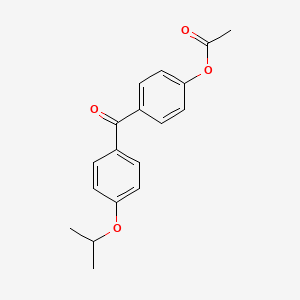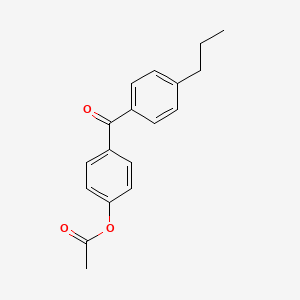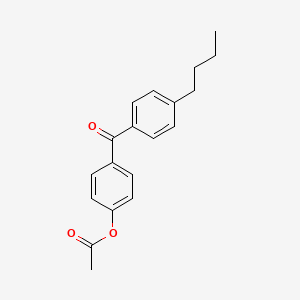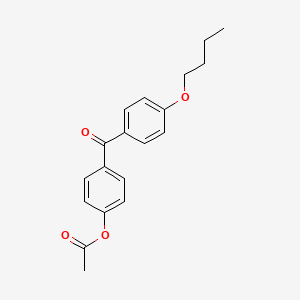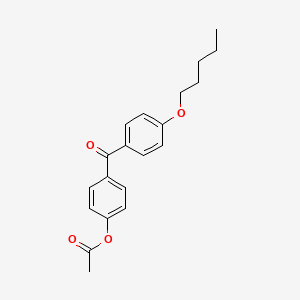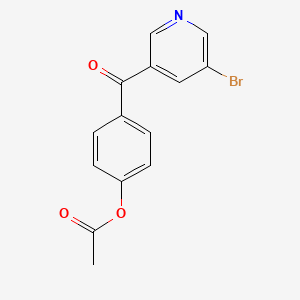
3-(4-Acetoxybenzoyl)-5-bromopyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Acetoxybenzoyl)-5-bromopyridine is an organic compound that features a pyridine ring substituted with a bromine atom at the 5-position and a 4-acetoxybenzoyl group at the 3-position
作用机制
Target of Action
Similar compounds such as 4-acetoxybenzoic acid have been used in the preparation of poly (4-hydroxybenzoate)
Mode of Action
It’s worth noting that the acetoxybenzoyl group in the compound could potentially undergo reactions similar to those of 4-acetoxybenzoic acid
Biochemical Pathways
Related compounds have been involved in the synthesis of poly (4-hydroxybenzoate) . This suggests that the compound could potentially interact with biochemical pathways involving benzoic acid derivatives.
Result of Action
Related compounds have shown potential anti-inflammatory activity , suggesting that 3-(4-Acetoxybenzoyl)-5-bromopyridine might have similar effects
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Acetoxybenzoyl)-5-bromopyridine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position.
Acetylation of 4-Hydroxybenzoic Acid: 4-Hydroxybenzoic acid is acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid to form 4-acetoxybenzoic acid.
Coupling Reaction: The brominated pyridine and 4-acetoxybenzoic acid are then coupled using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyridine derivatives.
Hydrolysis: The acetoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxy derivative.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substituted Pyridine Derivatives: Depending on the nucleophile used in substitution reactions.
Hydroxy Derivative: Formed from the hydrolysis of the acetoxy group.
科学研究应用
3-(4-Acetoxybenzoyl)-5-bromopyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or electronic conductivity.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various research purposes.
相似化合物的比较
3-(4-Acetoxybenzoyl)-2-chloropyridine: Similar structure with a chlorine atom instead of bromine.
4-(2-[(4-Acetoxybenzoyl)amino]-3-{4-[3-(4-morpholinyl)propanoyl]-1-piperazinyl}-3-oxopropyl)phen: A more complex derivative with additional functional groups.
Uniqueness: 3-(4-Acetoxybenzoyl)-5-bromopyridine is unique due to the specific positioning of the bromine atom and the acetoxybenzoyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and specialized applications.
属性
IUPAC Name |
[4-(5-bromopyridine-3-carbonyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO3/c1-9(17)19-13-4-2-10(3-5-13)14(18)11-6-12(15)8-16-7-11/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAACAIGNXRNEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642189 |
Source


|
| Record name | 4-(5-Bromopyridine-3-carbonyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-32-0 |
Source


|
| Record name | [4-(Acetyloxy)phenyl](5-bromo-3-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(5-Bromopyridine-3-carbonyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
